6,8-Dimethyl-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl][1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
6,8-Dimethyl-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl][1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The unique structure of this compound, which includes a triazole ring fused to a pyridazine ring, makes it a promising candidate for various biological activities.
Preparation Methods
The synthesis of 6,8-Dimethyl-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl][1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the pyridazine ring: This involves the cyclization of appropriate dicarbonyl compounds with hydrazine or its derivatives.
Coupling of the triazole and pyridazine rings: This step involves the formation of the fused triazolopyridazine ring system through cyclization reactions.
Introduction of the phenylpiperazine moiety: This can be achieved through nucleophilic substitution reactions using appropriate phenylpiperazine derivatives.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
6,8-Dimethyl-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl][1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: This compound is being investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6,8-Dimethyl-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl][1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, leading to the modulation of various biological processes. For example, it may inhibit the activity of certain enzymes involved in disease progression or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
6,8-Dimethyl-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl][1,2,4]triazolo[4,3-b]pyridazine can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also contain a triazole ring fused to another heterocyclic ring and have shown various biological activities.
Indole derivatives: Indole derivatives are another class of heterocyclic compounds with diverse biological activities.
Pyrrolopyrazine derivatives: These compounds have a similar fused ring system and have been studied for their biological activities.
The uniqueness of this compound lies in its specific structure, which may confer unique biological properties and potential therapeutic applications.
Properties
Molecular Formula |
C20H24N6O |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C20H24N6O/c1-15-18(16(2)23-26-14-21-22-20(15)26)8-9-19(27)25-12-10-24(11-13-25)17-6-4-3-5-7-17/h3-7,14H,8-13H2,1-2H3 |
InChI Key |
ZPLYNFMYIOHHCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN2C1=NN=C2)C)CCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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